molecular formula C6H3F4N B1437265 4-Fluoro-2-(trifluoromethyl)pyridine CAS No. 850246-04-7

4-Fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1437265
M. Wt: 165.09 g/mol
InChI Key: BBVVWHSYFPKMSU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It is used as a reactant in the preparation of aminopyridines through amination reactions. It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-(trifluoromethyl)pyridine include a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Poly-Substituted Pyridines : Chen et al. (2010) developed a new strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines. This method involves C-F bond breaking of the fluoroalkyl group and is notable for its high yields and metal-free conditions, making it a significant contribution to pyridine synthesis (Chen et al., 2010).

  • Structural Properties of Fluorinated Pyridone Derivatives : Hunt, Fischer, and Schwerdtfeger (1997) studied fluorinated compounds of 4-pyridone, revealing insights into their structural properties, such as nonplanarity and aromaticity, which are influenced by fluorination. This research provides a deeper understanding of the chemical behavior of these compounds (Hunt et al., 1997).

  • Enantioselective Synthesis of Fluorinated Compounds : Woerly, Banik, and Jacobsen (2016) reported an enantioselective synthesis of 4-fluoroisochromanones using chiral aryl iodide catalysis. This method provides access to lactones with fluorine-bearing stereogenic centers, demonstrating the potential of fluorine in asymmetric synthesis (Woerly et al., 2016).

  • Electrochemical Synthesis of 4-Fluoropyridine : Fang et al. (2004) described a selective electrochemical method for synthesizing 4-fluoropyridine. This approach offers a mild and efficient alternative to traditional chemical fluorination methods, expanding the toolkit for synthesizing fluorinated heterocyclic systems (Fang et al., 2004).

  • Synthesis of Fluorinated Naphthyridin Derivatives : Suzuki et al. (2007) developed a method for synthesizing fluorine-containing pyridine derivatives through intermolecular and intramolecular cyclization reactions. This process yields complex fluorinated structures, highlighting the versatility of fluorine in organic synthesis (Suzuki et al., 2007).

  • Mild Fluorination of Pyridines and Diazines : Fier and Hartwig (2013) introduced a mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines. This method uses silver difluoride and is notable for its ambient temperature operation and selectivity, making it beneficial for medicinal research (Fier & Hartwig, 2013).

Safety And Hazards

4-Fluoro-2-(trifluoromethyl)pyridine is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Fluoro-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVWHSYFPKMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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